molecular formula C23H23N3O B4686459 5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4686459
M. Wt: 357.4 g/mol
InChI Key: SCNQROPQKGRSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields of science. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities.

Scientific Research Applications

5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antitumor, and anti-inflammatory activities. It has been reported to inhibit the growth of cancer cells and induce apoptosis. In addition, it has shown promising results in reducing inflammation in animal models.
In the field of materials science, this compound has been studied for its potential applications in organic electronics. It has been reported to exhibit high electron mobility, making it a promising candidate for use in organic field-effect transistors.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to act through the inhibition of specific enzymes or signaling pathways. In cancer cells, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In animal models, it has been reported to reduce inflammation and improve liver function. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its high yield and purity, its diverse biological activities, and its potential applications in various fields of science. However, the limitations include the lack of understanding of its mechanism of action, the need for further studies to fully understand its biochemical and physiological effects, and the potential toxicity of this compound.

Future Directions

There are several future directions for the study of 5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. In the field of medicinal chemistry, further studies are needed to fully understand its anticancer and anti-inflammatory activities, and to develop more potent derivatives. In the field of materials science, further studies are needed to optimize its electronic properties and to develop new applications for organic electronics. In addition, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

properties

IUPAC Name

5-benzyl-2-(4-tert-butylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-23(2,3)18-11-9-17(10-12-18)20-15-21-24-19(14-22(27)26(21)25-20)13-16-7-5-4-6-8-16/h4-12,14-15,25H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNQROPQKGRSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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